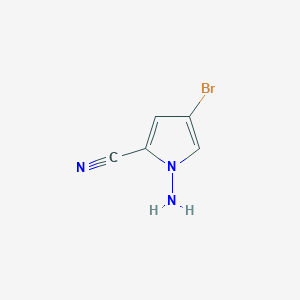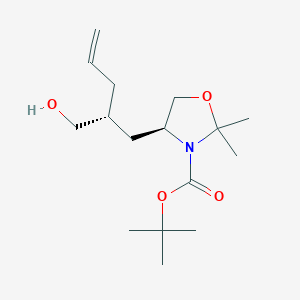
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H14O3 It is a derivative of indan, characterized by the presence of two methoxy groups at the 4 and 5 positions and a hydroxyl group at the 1 position of the indan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 4,5-Dimethoxy-1-indanone. One common method is the reduction of 4,5-Dimethoxy-1-indanone using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reducing agent concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4,5-Dimethoxy-1-indanone.
Reduction: The compound can be further reduced to form 4,5-Dimethoxyindan.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4,5-Dimethoxy-1-indanone.
Reduction: 4,5-Dimethoxyindan.
Substitution: Various substituted indan derivatives, depending on the substituent used.
Scientific Research Applications
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is primarily related to its chemical structure. The hydroxyl group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .
Comparison with Similar Compounds
4,5-Dimethoxy-1-indanone: This compound is structurally similar but lacks the hydroxyl group.
5,6-Dimethoxyindan-1-one: Another related compound with methoxy groups at different positions.
1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine: A derivative used as an acetylcholinesterase inhibitor.
Uniqueness: 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9,12H,3,5H2,1-2H3 |
InChI Key |
VATFKHGSVCANBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CC2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[2,3-b][1]benzofuran-6-ylboronic acid](/img/structure/B1509902.png)



![6-bromo-4-[[(2S)-2-methoxypropyl]amino]quinoline-3-carboxylic acid](/img/structure/B1509918.png)


![4-Benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1509929.png)




![7-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B1509946.png)
